S-3,5-Dichlorophenylthioacetate
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Overview
Description
S-3,5-Dichlorophenylthioacetate: is an organic compound characterized by the presence of a thioacetate group attached to a 3,5-dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-3,5-Dichlorophenylthioacetate typically involves the reaction of 3,5-dichlorophenylthiol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: S-3,5-Dichlorophenylthioacetate can undergo various chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 3,5-Dichlorophenylthiol.
Substitution: Various substituted phenylthioacetates depending on the nucleophile used.
Scientific Research Applications
S-3,5-Dichlorophenylthioacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of S-3,5-Dichlorophenylthioacetate involves its interaction with thiol-containing enzymes and proteins. The thioacetate group can form covalent bonds with the thiol groups of cysteine residues in proteins, leading to enzyme inhibition or modification. This interaction can affect various molecular pathways, depending on the specific enzyme or protein targeted.
Comparison with Similar Compounds
3,5-Dichlorophenylthiol: Similar structure but lacks the acetyl group.
3,5-Dichlorophenylisothiocyanate: Contains an isothiocyanate group instead of a thioacetate group.
3,5-Dichlorophenylsulfonate: Contains a sulfonate group instead of a thioacetate group.
Uniqueness: S-3,5-Dichlorophenylthioacetate is unique due to the presence of both the 3,5-dichlorophenyl ring and the thioacetate group. This combination allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds cannot.
Properties
IUPAC Name |
S-(3,5-dichlorophenyl) ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2OS/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMCIRAJXFATOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC(=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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